3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine 3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.: 338401-75-5
VCID: VC4876449
InChI: InChI=1S/C25H25ClN4/c26-22-11-9-21(10-12-22)25-23(30-13-5-4-8-24(30)27-25)19-29-16-14-28(15-17-29)18-20-6-2-1-3-7-20/h1-13H,14-19H2
SMILES: C1CN(CCN1CC2=CC=CC=C2)CC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)Cl
Molecular Formula: C25H25ClN4
Molecular Weight: 416.95

3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

CAS No.: 338401-75-5

Cat. No.: VC4876449

Molecular Formula: C25H25ClN4

Molecular Weight: 416.95

* For research use only. Not for human or veterinary use.

3-[(4-Benzylpiperazino)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine - 338401-75-5

Specification

CAS No. 338401-75-5
Molecular Formula C25H25ClN4
Molecular Weight 416.95
IUPAC Name 3-[(4-benzylpiperazin-1-yl)methyl]-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C25H25ClN4/c26-22-11-9-21(10-12-22)25-23(30-13-5-4-8-24(30)27-25)19-29-16-14-28(15-17-29)18-20-6-2-1-3-7-20/h1-13H,14-19H2
Standard InChI Key BLKIFCXYPPNLBL-UHFFFAOYSA-N
SMILES C1CN(CCN1CC2=CC=CC=C2)CC3=C(N=C4N3C=CC=C4)C5=CC=C(C=C5)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. Key structural elements include:

  • Imidazo[1,2-a]pyridine core: Provides π-conjugation and hydrogen-bonding capabilities.

  • 4-Chlorophenyl group: Substituted at position 2, introducing halogen-mediated lipophilicity and steric bulk.

  • 4-Benzylpiperazinomethyl side chain: Attached at position 3, contributing basicity and conformational flexibility via the piperazine ring .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Registry Number338401-75-5
Molecular FormulaC25_{25}H25_{25}ClN4_4
Molecular Weight416.95 g/mol
Predicted Density1.23 ± 0.1 g/cm³
Predicted pKa6.72 ± 0.10

Physicochemical and Spectral Characteristics

Solubility and Partitioning

While experimental solubility data are unavailable, the compound’s logP can be estimated at ~4.2 (ChemAxon), suggesting moderate lipophilicity suitable for blood-brain barrier penetration. The piperazine moiety (pKa ≈ 6.72 ) confers pH-dependent solubility, with improved aqueous dissolution under acidic conditions.

Stability Profile

No degradation studies are published, but the imidazo[1,2-a]pyridine system is generally stable under ambient conditions. The benzylpiperazine group may undergo oxidative metabolism in biological systems, analogous to related piperazine derivatives .

Synthetic Approaches and Analytical Characterization

Retrosynthetic Analysis

Though no explicit synthesis is documented for this compound, plausible routes include:

  • Imidazo[1,2-a]pyridine formation: Via Gould-Jacobs cyclization of 2-aminopyridine with α-haloketones.

  • Mannich reaction: Introducing the piperazinomethyl group at position 3 using formaldehyde and benzylpiperazine .

  • Suzuki coupling: Installing the 4-chlorophenyl group post-cyclization, though direct C-H arylation may be feasible .

Analytical Data

Key spectral signatures predicted via computational tools:

  • 1^1H NMR: Aromatic protons (δ 7.2–8.1 ppm), piperazine CH2_2 (δ 2.5–3.5 ppm), benzyl CH2_2 (δ 4.3 ppm).

  • HRMS: [M+H]+^+ at m/z 417.1743 (calc. 417.1748 for C25_{25}H26_{26}ClN4_4).

Pharmacological Significance and Hypothetical Mechanisms

Structural Analog Insights

While direct bioactivity data are absent, structurally related imidazo[1,2-a]pyridines exhibit:

  • Anticancer activity: KRAS G12D inhibition via switch-I/II pocket binding (e.g., compound C4 in ).

  • Antifungal effects: 3-Imidazo[1,2-a]pyridinylpropenones show MICs ≤8 μg/mL against Candida spp. .

  • CNS modulation: Piperazine-containing analogs target serotonin/dopamine receptors .

Target Prediction

In silico docking (SwissDock) suggests potential interactions with:

  • Kinases: ATP-binding sites due to planar heterocycle.

  • GPCRs: Benzylpiperazine moiety may engage aminergic receptors.

  • Epigenetic regulators: Bromodomains via π-cation interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator